5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine
Brand Name: Vulcanchem
CAS No.: 55612-11-8
VCID: VC20759768
InChI: InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Molecular Formula: C29H28N2O5
Molecular Weight: 484.5 g/mol

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine

CAS No.: 55612-11-8

Cat. No.: VC20759768

Molecular Formula: C29H28N2O5

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine - 55612-11-8

CAS No. 55612-11-8
Molecular Formula C29H28N2O5
Molecular Weight 484.5 g/mol
IUPAC Name 1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1
Standard InChI Key FZDHVUVGQXVYOP-TWJOJJKGSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Structural Features

The compound features:

  • A trityl group at the 5' position, which provides stability and protects the hydroxyl group during chemical reactions.

  • A 2'-deoxy configuration, indicating the absence of an oxygen atom at the 2' position of the sugar.

  • A beta-D-lyxofuranosyl sugar moiety, which is less common than its ribose or deoxyribose counterparts.

Synthesis

The synthesis of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine typically involves several steps:

  • Formation of the Lyxofuranosyl Sugar: The lyxofuranosyl moiety is synthesized from readily available sugars through glycosylation reactions.

  • Protection of Hydroxyl Groups: The trityl group is introduced to protect the hydroxyl group at the 5' position, facilitating subsequent reactions without unwanted side reactions.

  • Coupling with Thymine: The protected sugar is then coupled with thymine using phosphoramidite chemistry to form the nucleoside.

This methodology not only ensures high yields but also allows for the selective protection and deprotection of functional groups during synthesis.

Applications

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is primarily used in:

  • Oligonucleotide Synthesis: It serves as a building block for synthesizing DNA sequences through solid-phase synthesis techniques.

  • Research in Molecular Biology: Due to its structural properties, it can be utilized in studies related to nucleic acid interactions and modifications.

Biological Activity

While specific biological activity data for this compound may be limited, derivatives of nucleosides like this one have been investigated for their potential roles in therapeutic applications, including:

  • Antiviral Agents: Some nucleoside analogs exhibit antiviral properties by mimicking natural substrates in viral replication processes.

  • Anticancer Research: Nucleoside derivatives are often explored for their ability to inhibit cancer cell proliferation by interfering with nucleic acid synthesis.

Safety and Handling

Safety data sheets indicate that while 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is generally stable under recommended storage conditions, it should be handled with care due to potential environmental hazards:

Hazard IdentificationDescription
Environmental ImpactMay cause long-lasting harmful effects to aquatic life

Proper laboratory safety protocols should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation.

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